

Improving the aqueous solubility of (R)-Tegoprazan for in vitro experiments

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Compound of Interest

Compound Name: (R)-Tegoprazan

Cat. No.: B12398140

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Technical Support Center: (R)-Tegoprazan In Vitro Solubility

Welcome to the technical support center for **(R)-Tegoprazan**. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of **(R)-Tegoprazan** for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **(R)-Tegoprazan**?

(R)-Tegoprazan is a poorly water-soluble drug. Its solubility is highly dependent on pH. At pH 3, the solubility is approximately 0.7 mg/mL, which decreases to 0.02 mg/mL at pH 6.8^[1]^[2]. One study reported the aqueous solubility to be around 0.03 mg/mL^[3].

Q2: Why is my **(R)-Tegoprazan** not dissolving in aqueous buffer?

(R)-Tegoprazan is a weak base with a pKa of 5.1^[1]. In neutral or alkaline aqueous solutions (pH > 5.1), it will be in its less soluble, non-ionized form. To improve solubility in simple aqueous buffers, acidification might be necessary, though this could affect the experimental conditions. For most in vitro assays, especially cell-based experiments, using an organic solvent or a solubilizing agent to prepare a stock solution is the recommended approach.

Q3: What is the recommended solvent for preparing a stock solution of **(R)-Tegoprazan**?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare high-concentration stock solutions of poorly soluble compounds like **(R)-Tegoprazan**. A solubility of 100 mg/mL (258.14 mM) in DMSO has been reported, which may require sonication to fully dissolve[4].

Q4: Are there alternatives to DMSO for solubilizing **(R)-Tegoprazan** for in vitro assays?

Yes, complexation with cyclodextrins is a common alternative to enhance the aqueous solubility of hydrophobic drugs. A solution of 10% DMSO in 90% (20% SBE- β -CD in saline) has been shown to solubilize **(R)-Tegoprazan** to at least 2.5 mg/mL[5].

Q5: What is the mechanism of action of **(R)-Tegoprazan**?

(R)-Tegoprazan is a potassium-competitive acid blocker (P-CAB). It selectively and reversibly inhibits the gastric H⁺/K⁺-ATPase (proton pump) by competing with potassium ions, thereby reducing gastric acid secretion[6][7][8][9].

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media.	The concentration of (R)-Tegoprazan in the final aqueous solution exceeds its solubility limit.	- Increase the dilution factor to lower the final concentration.- Consider using a co-solvent system or a solubilizing agent like cyclodextrin in your final medium.- Perform serial dilutions to avoid rapid changes in solvent polarity[5].
Cell toxicity or altered cell morphology observed in a cell-based assay.	The final concentration of DMSO in the cell culture medium is too high.	- Ensure the final DMSO concentration is non-toxic to your specific cell line. A general rule is to keep the final concentration at or below 0.5% [5][10].- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between solvent and compound effects[11][12].
Inconsistent results in H ⁺ /K ⁺ -ATPase inhibition assays.	- Incomplete solubilization of (R)-Tegoprazan.- Degradation of the compound.- pH of the assay buffer affecting inhibitor potency.	- Ensure the stock solution is fully dissolved before use; gentle warming or sonication may help.- Prepare fresh dilutions from the stock solution for each experiment.- The inhibitory effect of Tegoprazan on H ⁺ /K ⁺ -ATPase is more potent at lower pH values[7]. Ensure your assay buffer pH is consistent and appropriate for the experiment.

Quantitative Solubility Data

The following table summarizes the reported solubility of **(R)-Tegoprazan** in various solvents.

Solvent / Condition	Solubility	Reference(s)
Water (pH 3)	0.7 mg/mL	[1][2]
Water (pH 6.8)	0.02 mg/mL	[1][2]
Water (General)	~0.03 mg/mL	[3]
DMSO	100 mg/mL (258.14 mM)	[4]
10% DMSO >> 90% (20% SBE- β -CD in saline)	≥ 2.5 mg/mL	[5]
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL	[5]
Methanol (20.0 \pm 0.5 °C)	~1.5 mg/mL (converging to Polymorph A)	[13]
Acetone (20.0 \pm 0.5 °C)	~0.5 mg/mL (converging to Polymorph A)	[13]

Experimental Protocols & Methodologies

Protocol 1: Preparation of (R)-Tegoprazan Stock Solution using DMSO

This protocol is suitable for preparing a high-concentration stock solution for use in various in vitro assays, including cell-based studies.

- **Weighing:** Accurately weigh the desired amount of **(R)-Tegoprazan** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
- **Dissolution:** Vortex the solution thoroughly. If necessary, use a sonicator bath for short intervals until the compound is completely dissolved[4][10].

- **Sterilization:** While DMSO is hostile to microbial growth, if stringent sterility is required, the stock solution can be filter-sterilized using a DMSO-compatible syringe filter (e.g., PTFE). However, for many applications, preparing the solution in a sterile hood with sterile DMSO is sufficient[4].
- **Aliquoting and Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored at -20°C, it is recommended to use within one month; at -80°C, within six months[4].
- **Working Solution Preparation:** For cell-based assays, dilute the stock solution in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration does not exceed a level toxic to the cells, typically $\leq 0.5\%$ [5][10][11][12]. Always include a vehicle control with the same final DMSO concentration in your experimental setup.

Protocol 2: General Method for Enhancing Solubility with Cyclodextrins

This protocol outlines a general method for preparing an **(R)-Tegoprazan**-cyclodextrin inclusion complex to improve aqueous solubility.

- **Molar Ratio Selection:** Determine the molar ratio of **(R)-Tegoprazan** to cyclodextrin (e.g., Hydroxypropyl- β -cyclodextrin, HP- β -CD). A 1:1 or 1:2 molar ratio is a common starting point[3][14].
- **Solvent Evaporation Method:**
 - Dissolve the accurately weighed **(R)-Tegoprazan** in a minimal amount of a suitable organic solvent (e.g., methanol).
 - In a separate container, dissolve the cyclodextrin in an aqueous solution.
 - Add the drug solution dropwise to the cyclodextrin solution while stirring continuously.
 - Continue stirring for a defined period (e.g., 1-3 hours).
 - Remove the solvent using a rotary evaporator.

- Collect the resulting powder, which is the inclusion complex[3][14].
- Freeze-Drying (Lyophilization) Method:
 - Dissolve both **(R)-Tegoprazan** and the cyclodextrin in an aqueous or aqueous/co-solvent system with stirring.
 - Freeze the resulting solution (e.g., at -80°C).
 - Lyophilize the frozen solution under vacuum until a dry powder is obtained[8][14].
- Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Powder Diffraction (XRPD)[1][3].
- Use in Experiments: The resulting powder can be dissolved directly in aqueous buffers for in vitro experiments.

Protocol 3: H⁺/K⁺-ATPase Inhibition Assay

This protocol is a generalized procedure for assessing the inhibitory activity of **(R)-Tegoprazan** on proton pump activity, based on common methodologies.

- Enzyme Preparation: Isolate H⁺/K⁺-ATPase-enriched membrane vesicles from porcine gastric mucosa using differential and density gradient centrifugation[2][15].
- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., HEPES or Tris-HCl buffer at a specific pH, typically between 6.5 and 7.5). The buffer should contain MgCl₂, KCl, and ATP[7][16][17].
- Inhibitor Preparation: Prepare various concentrations of **(R)-Tegoprazan** by diluting the stock solution in the assay buffer.
- Assay Procedure:
 - In a 96-well plate, add the H⁺/K⁺-ATPase enzyme preparation to the reaction buffer.
 - Add the different concentrations of **(R)-Tegoprazan** or vehicle control to the wells.

- Initiate the reaction by adding ATP.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes)[16].
- Detection of ATPase Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the malachite green assay.
 - Stop the reaction.
 - Add the malachite green reagent, which forms a colored complex with free phosphate[18].
 - Measure the absorbance at a specific wavelength (e.g., ~620-650 nm) using a microplate reader[16][18].
- Data Analysis: Calculate the percentage of inhibition for each concentration of **(R)-Tegoprazan** relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Viability (MTT) Assay in Gastric Cancer Cells

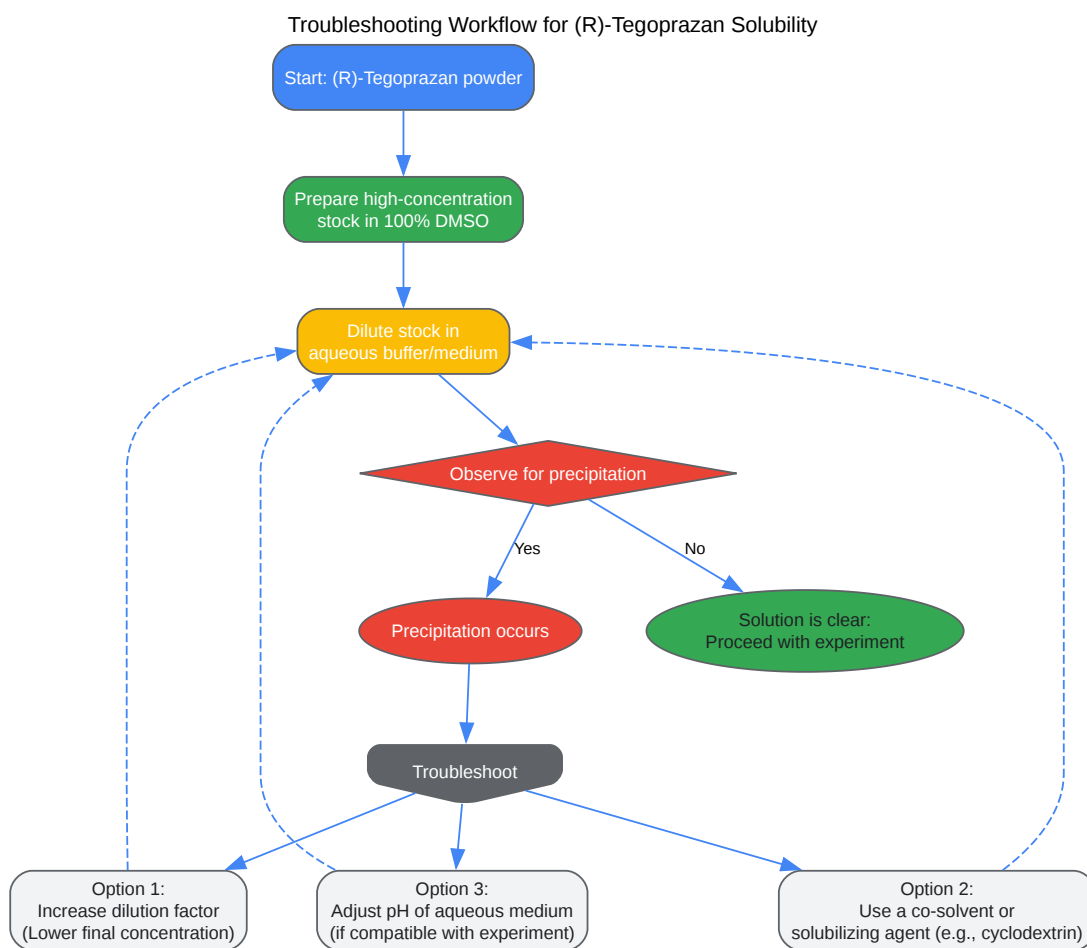
This protocol describes how to assess the effect of **(R)-Tegoprazan** on the viability of gastric cancer cell lines (e.g., AGS, MKN74)[19][20].

- Cell Seeding: Seed the gastric cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1.5×10^4 cells/well) and allow them to adhere overnight in a CO₂ incubator[19].
- Compound Treatment: Prepare serial dilutions of **(R)-Tegoprazan** in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Add the diluted compound to the cells and include a vehicle control (medium with DMSO only) and a no-treatment control.
- Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

- **MTT Addition:** After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate[6][7][21].
- **Formazan Solubilization:** Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals[6].
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance[21].
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Experimental Workflow for Solubility Troubleshooting

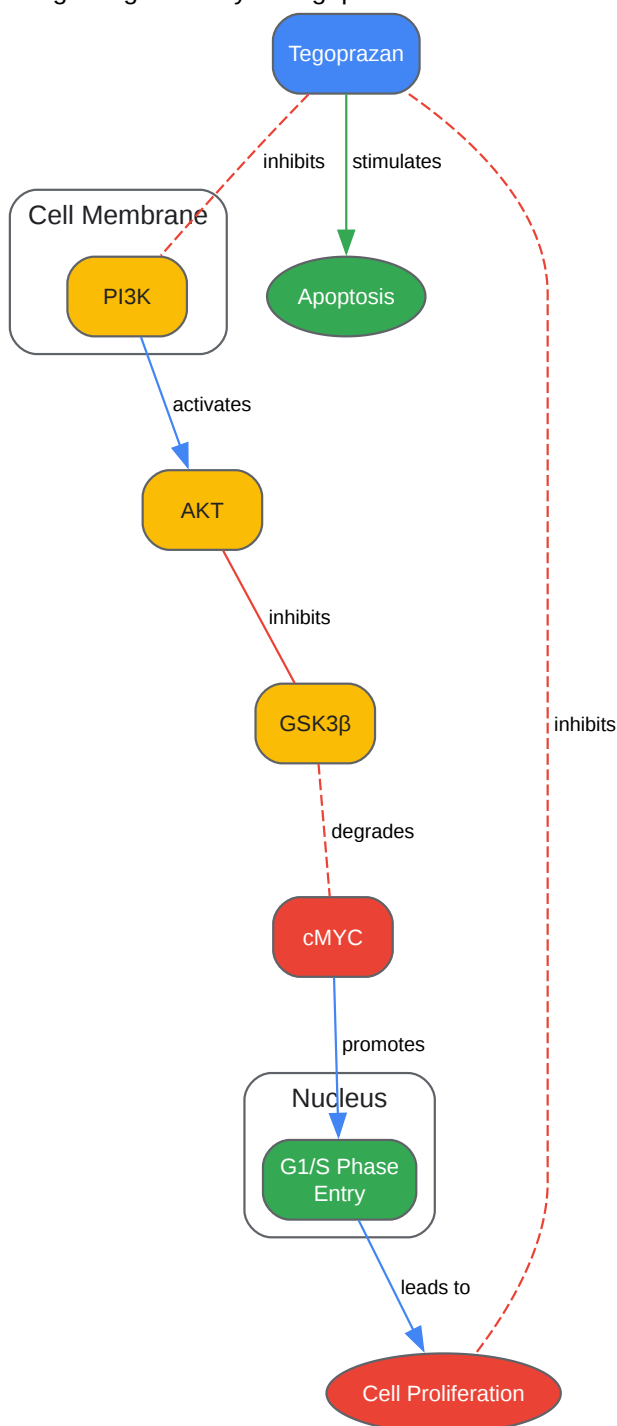


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Caption: Troubleshooting workflow for dissolving **(R)-Tegoprazan**.

Signaling Pathway of Tegoprazan in Gastric Cancer Cells

Proposed Signaling Pathway of Tegoprazan in Gastric Cancer Cells



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Caption: Tegoprazan's effect on the PI3K/AKT/GSK3 β pathway.

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